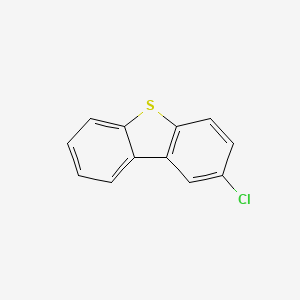

2-Chloro-dibenzothiophene

Description

Contextualization of Dibenzothiophene (B1670422) Scaffolds in Heterocyclic Chemistry

Dibenzothiophene (DBT), an organosulfur compound, consists of a central thiophene (B33073) ring fused to two benzene (B151609) rings. wikipedia.org This tricyclic heterocyclic structure, with the chemical formula C₁₂H₈S, is a colorless solid. wikipedia.org Dibenzothiophenes are significant in heterocyclic chemistry, a branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. studysmarter.co.uk The dibenzothiophene scaffold is a key structural motif in various organic materials and serves as a precursor for the synthesis of other complex aromatic and heterocyclic systems. rsc.org

The reactivity of dibenzothiophene is influenced by the electron-rich nature of the thiophene ring. wikipedia.org It readily undergoes electrophilic aromatic substitution at positions para to the sulfur atom. wikipedia.org However, oxidation of the sulfur to a sulfoxide (B87167) or sulfone alters the electronic properties, making the compound electron-poor and directing substitution to the meta positions. wikipedia.org This tunable reactivity makes dibenzothiophene a versatile building block in organic synthesis.

Significance of Halogenated Thiophenes and Dibenzothiophenes in Contemporary Organic Synthesis

More than 80% of commercially produced drugs contain or are synthesized using halogens, highlighting their importance in medicinal chemistry. nih.gov The incorporation of a halogen can alter a molecule's biological and pharmacological activities. nih.gov For instance, in the development of organic solar cells, halogenated thiophenes have been used as solvent additives to control the morphology of the active layer, leading to more efficient devices. rsc.org Specifically, chlorination of the polymer backbone in donor-acceptor type conjugated polymers has been shown to improve the performance of polymer solar cells. nih.gov

The presence of a halogen atom, like chlorine, can also influence the photochemical properties of dibenzothiophene derivatives. For example, chloro-substituted dibenzothiophene oxides exhibit higher quantum yields for deoxygenation upon photolysis compared to the parent compound. nih.govacs.org This "heavy atom effect" is consistent with a mechanism involving intersystem crossing, a fundamental process in photochemistry. acs.org

Historical Development and Emerging Research Trajectories for 2-Chloro-dibenzothiophene

The synthesis of the parent dibenzothiophene is well-established, often involving the reaction of biphenyl (B1667301) with sulfur dichloride in the presence of a Lewis acid like aluminum chloride. chemicalbook.com The synthesis of halogenated derivatives, including chlorinated versions, has been an area of ongoing research. Early methods for chlorinating thiophenes have been expanded upon to develop more efficient and environmentally friendly procedures. nih.govgoogle.com

Current research on 2-chloro-dibenzothiophene and related compounds is focused on several key areas:

Advanced Materials: Halogenated dibenzothiophenes are being explored as building blocks for organic semiconductors and other electronic materials. numberanalytics.com The precise positioning of chlorine atoms can fine-tune the electronic properties and intermolecular interactions of these materials, leading to improved device performance. nih.gov

Catalysis: The development of new catalytic methods for the synthesis and functionalization of dibenzothiophenes remains an active field. rsc.org This includes one-pot syntheses that improve efficiency and reduce waste. rsc.org

Environmental Science: Dibenzothiophenes are naturally occurring components of crude oil, and their removal is a critical aspect of petroleum refining. wikipedia.orgosti.gov Research into the mechanisms of their formation and degradation, including chlorinated analogs, is important for understanding and mitigating their environmental impact. nih.gov

Photochemistry: The unique photochemical properties of halogenated dibenzothiophene oxides make them valuable tools for studying fundamental chemical processes, such as the behavior of reactive oxygen species. nih.govacs.org

Interactive Data Table: Properties of Dibenzothiophene

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈S | wikipedia.org |

| Molar Mass | 184.26 g/mol | - |

| Appearance | Colorless solid | wikipedia.org |

| Melting Point | 97 to 100 °C | wikipedia.org |

| IUPAC Name | Dibenzothiophene | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H7ClS |

|---|---|

Molecular Weight |

218.70 g/mol |

IUPAC Name |

2-chlorodibenzothiophene |

InChI |

InChI=1S/C12H7ClS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H |

InChI Key |

ZNJQWPJMTIZOHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro Dibenzothiophene and Its Precursors

Classical and Established Approaches to the Dibenzothiophene (B1670422) Core Synthesis.nih.govorganic-chemistry.org

The dibenzothiophene core is a tricyclic heterocycle consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring. wikipedia.org Its synthesis is a fundamental step in obtaining 2-Chloro-dibenzothiophene.

Ring-Closing Reactions Involving Sulfur and Biphenyl (B1667301) Moieties.nih.gov

One of the primary methods for constructing the dibenzothiophene skeleton involves the reaction of biphenyl with a sulfur source. A common approach is the reaction of biphenyl with sulfur dichloride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org This reaction proceeds through an electrophilic substitution mechanism where the sulfur electrophile attacks the biphenyl ring, leading to cyclization.

Another strategy involves the intramolecular cyclization of biaryl thioethers. nih.gov This method offers a pathway to highly functionalized dibenzothiophene sulfonium (B1226848) salts under mild conditions. nih.gov These salts can then be further manipulated to yield the desired dibenzothiophene core.

Cyclization Strategies for Benzothiophene (B83047) Formation Preceding Dibenzothiophene.nih.gov

In some synthetic routes, a benzothiophene moiety is first constructed and then a second benzene ring is fused to it to form the dibenzothiophene structure. Benzothiophene itself can be synthesized through various intramolecular cyclization reactions. chemicalbook.com For instance, aryl sulfides can undergo cyclization in the presence of different catalysts. chemicalbook.com One such method is the oxidation-cyclization of 2-phenylthioethanol using a Palladium/Aluminum catalyst at high temperatures. chemicalbook.com

Another approach involves the cyclization of arylmercapto acetals in the gas phase with a ZnCl2-impregnated montmorillonite (B579905) catalyst. chemicalbook.com Alternatively, arylthioacetic acids can be cyclized in acetic anhydride (B1165640) to form 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to yield benzothiophene. chemicalbook.com Furthermore, intermolecular oxidative cyclization between thiophenols and alkynes, assisted by manganese, provides a direct route to functionalized benzothiophenes. researchgate.net

Targeted Chlorination Strategies at the C2 Position

Once the dibenzothiophene core is synthesized, the next step is the introduction of a chlorine atom at the C2 position. This is typically achieved through electrophilic aromatic substitution or transition metal-catalyzed reactions.

Electrophilic Aromatic Substitution for Direct Chlorination.masterorganicchemistry.com

Direct chlorination of dibenzothiophene can be achieved through electrophilic aromatic substitution. wikipedia.orgchadsprep.com In this reaction, a chlorinating agent, often chlorine gas (Cl2) or a compound like N-chlorosuccinimide (NCS), is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). masterorganicchemistry.comwikipedia.org The Lewis acid activates the chlorine, making it a stronger electrophile. masterorganicchemistry.com The electron-rich dibenzothiophene ring then attacks the electrophilic chlorine, leading to the substitution of a hydrogen atom with a chlorine atom. The substitution pattern is influenced by the electronic properties of the dibenzothiophene ring system.

Studies on the electrophilic chlorination of similar aromatic compounds like dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) have shown that the reaction is favored at the 2, 3, 7, and 8 positions. nih.gov

Transition Metal-Catalyzed Halogenation Protocols.acs.org

Transition metal catalysis offers a powerful and selective method for the halogenation of aromatic compounds. mdpi.comrsc.orgrsc.org Palladium-catalyzed reactions, in particular, have been widely used for C-H bond functionalization. rsc.org While direct C-H chlorination catalyzed by transition metals can be challenging, various protocols have been developed. mdpi.com These methods often involve the use of a directing group to achieve high regioselectivity.

Multi-step Synthetic Sequences Incorporating Chlorination.nih.gov

In some cases, a multi-step synthetic sequence is employed where the chlorination step is integrated at an earlier stage of the synthesis, prior to the formation of the final dibenzothiophene ring. flinders.edu.autrine.eduyoutube.comlibretexts.orgyoutube.com This approach can be advantageous if direct chlorination of the dibenzothiophene core leads to a mixture of isomers or is otherwise inefficient.

For example, a chlorinated precursor, such as a chlorinated biphenyl or a chlorinated benzothiophene derivative, can be synthesized first. This chlorinated intermediate is then carried through the subsequent ring-closing reactions to form 2-Chloro-dibenzothiophene. This strategy allows for greater control over the position of the chlorine atom. An example of a related multi-step synthesis is the palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence to produce benzothiophene-3-carboxylic esters, where a substituted starting material can be used to introduce functionality at a specific position. nih.gov

Advanced and Novel Synthetic Approaches

The synthesis of dibenzothiophenes, including their chlorinated derivatives, has evolved significantly with the advent of modern catalytic systems and innovative reaction pathways. These advanced methods offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium-Catalyzed C-C and C-S Bond Formations

Palladium catalysis has become a cornerstone in the synthesis of complex aromatic systems like dibenzothiophenes. These methods often involve the formation of key carbon-carbon (C-C) and carbon-sulfur (C-S) bonds to construct the tricyclic core.

One prominent strategy is the palladium-catalyzed intramolecular cyclization of biphenyl precursors. For instance, 2-biphenylyl disulfides can undergo oxidative C-H functionalization to yield dibenzothiophene derivatives. This approach demonstrates high tolerance for various functional groups and can proceed without the need for additional metal oxidants, bases, or ligands. researchgate.netnih.gov Another powerful method involves the palladium-catalyzed dual C-H functionalization of diaryl sulfides through an oxidative dehydrogenative cyclization, which can produce a variety of dibenzothiophenes in moderate to good yields. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in building the necessary biphenyl backbone, which can then be cyclized to form the dibenzothiophene ring. For example, the coupling of a substituted arylboronic acid with a suitable halo-thiophenol derivative can provide a precursor that, upon subsequent intramolecular C-S bond formation, yields the desired dibenzothiophene. frontiersin.org The synthesis of dibenzothiophene S-oxides has been achieved through a Suzuki-Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids, followed by an electrophilic cyclization. acs.org

A plausible mechanism for the palladium-catalyzed C-H bond oxidative cross-coupling involves the initial C-H activation of the dibenzothiophene precursor to form a cyclopalladium intermediate. This intermediate then undergoes transmetalation with an arylboronic acid, followed by reductive elimination to yield the arylated product and regenerate the active palladium(0) species. frontiersin.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Substituted Dibenzothiophenes

| Catalyst/Reagents | Starting Material | Product | Yield (%) | Reference |

| Pd(OAc)₂, Cu(OAc)₂, Pyridine, DMSO | Benzo[b]thiophene 1,1-dioxide, Phenylboronic acid | 2-Phenylbenzo[b]thiophene 1,1-dioxide | High | frontiersin.org |

| PdCl₂, DMSO | 2-Biphenylthiol | Dibenzothiophene | High | researchgate.net |

| Pd₂(dba)₃, PivONa·H₂O, Cu(OAc)₂, DMF | 2-Iodinated diaryl thioether | Dibenzothiophene | Moderate to Excellent | researchgate.net |

| Pd(OAc)₂, AgOAc, Na₂CO₃, PivOH | Diaryl sulfide | Dibenzothiophene | Moderate to Good | researchgate.net |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sorbonne-universite.frjst.go.jp This technology is particularly beneficial for the synthesis of heterocyclic compounds.

A versatile synthesis of functionalized dibenzothiophenes has been developed utilizing microwave irradiation for both the initial Suzuki cross-coupling to form amino-substituted biphenyls and the subsequent base-induced intramolecular substitution to create the dibenzothiophene ring. Current time information in Bangalore, IN. This approach allows for the rapid and efficient construction of various substituted dibenzothiophenes, including those with chloro-substituents. Current time information in Bangalore, IN. For example, the reaction of 2,6-dibromoaniline (B42060) with a phenylboronic acid can be effectively promoted by microwave heating to produce the biphenyl precursor. Following conversion of the amino group to a thiol, a microwave-assisted, base-induced cyclization furnishes the substituted dibenzothiophene. Current time information in Bangalore, IN.

Table 2: Microwave-Assisted Synthesis of a Dibenzothiophene Precursor

| Reaction Step | Reactants | Conditions | Product | Reference |

| Suzuki Coupling | 2,6-Dibromoaniline, Phenylboronic acid | Microwave irradiation | Amino-substituted biphenyl | Current time information in Bangalore, IN. |

| Intramolecular Substitution | Amino-substituted biphenylthiol | Microwave irradiation, Base | Substituted dibenzothiophene | Current time information in Bangalore, IN. |

Anionic Cyclization and Halogen-Metal Interconversion Reactions

Anionic cyclization represents another important pathway for the synthesis of the dibenzothiophene core. These reactions often involve the generation of a highly reactive carbanion or related nucleophile that subsequently attacks an internal electrophilic site to close the ring. A common strategy involves the use of organolithium reagents. For example, dibenzothiophene itself can undergo stepwise lithiation at the 4-position with butyllithium. sioc-journal.cn This principle can be extended to suitably designed precursors.

The synthesis of dibenzothiophenes can be achieved through the anionic cyclization of benzyne-tethered aryllithiums. mdpi.com Halogen-metal interconversion is a key reaction for generating the necessary organolithium species from halogenated precursors. acs.orgnih.gov For instance, treatment of a di-halo-biphenyl derivative with a strong base like n-butyllithium can selectively replace one halogen atom with lithium. This lithiated intermediate can then undergo cyclization. While direct synthesis of 2-chloro-dibenzothiophene via this method is not extensively detailed, the principles suggest that a precursor containing a chlorine atom at the desired position and another halogen (e.g., bromine or iodine) at a position suitable for lithiation could be a viable route. The selective halogen-metal exchange would generate the aryllithium, which could then cyclize to form the thiophene ring, leaving the chloro substituent intact.

Photoinduced Thia-Baeyer-Villiger Oxidation Pathways for Derivatization

Photoinduced reactions offer unique pathways for the functionalization and derivatization of existing molecular scaffolds. For dibenzothiophenes, a photoinduced thia-Baeyer-Villiger-type oxidation has been reported as a method for post-functionalization. In this process, dibenzothiophene derivatives, when exposed to an iron porphyrin catalyst under UV irradiation in the presence of an oxidant like t-BuOOH, can be converted into sulfinic esters in high yields.

These resulting sulfinic esters are versatile intermediates that can be further transformed into a variety of biphenyl derivatives, including biphenyl sulfoxides, sulfones, and sulfonamides. This pathway provides a mild and selective method for the functionalization of the sulfur atom and subsequent modification of the dibenzothiophene core, offering a biomimetic approach to convert dibenzothiophene into valuable biphenyl compounds.

Green Chemistry Principles in 2-Chloro-dibenzothiophene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of complex molecules like 2-Chloro-dibenzothiophene.

Solvent-Free and Mechanochemical Synthesis

Solvent-free and mechanochemical synthetic methods are key green chemistry techniques that minimize waste and energy consumption. rsc.org Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), can lead to the formation of products in a solid-state, often without the need for any solvent. rsc.org

While specific examples of the mechanochemical synthesis of 2-Chloro-dibenzothiophene are not widely reported, the synthesis of related thiophene derivatives under solvent-free conditions has been demonstrated. For example, the Gewald reaction, a multicomponent reaction to form 2-aminothiophenes, has been successfully carried out under solvent-free conditions by simply stirring the components at room temperature. rsc.org Additionally, a porous thiophene polymer has been synthesized via a solvent-free mechanochemical oxidative polymerization. These examples highlight the potential of applying mechanochemical and solvent-free approaches to the synthesis of dibenzothiophenes and their derivatives, offering a more environmentally benign alternative to traditional solvent-based methods.

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Thiophene Derivatives

| Synthetic Approach | Conditions | Advantages | Disadvantages | Reference |

| Conventional | Often requires organic solvents, heating, and multi-step procedures. | Well-established methods. | Generates solvent waste, can be energy-intensive. | mdpi.com |

| Microwave-Assisted | Microwave irradiation, often with reduced or no solvent. | Faster reaction times, higher yields, cleaner reactions. | Requires specialized equipment. | sorbonne-universite.frCurrent time information in Bangalore, IN. |

| Solvent-Free/Mechanochemical | Ball milling or stirring of solid reactants. | Reduced or no solvent waste, energy-efficient, simple work-up. | May not be suitable for all reaction types. | rsc.orgrsc.org |

Biocatalytic Routes and Enzymatic Transformations

While specific biocatalytic routes for the direct synthesis of 2-Chloro-dibenzothiophene are not extensively documented, significant research into the enzymatic transformation of the parent compound, dibenzothiophene (DBT), provides a foundational understanding of potential biocatalytic applications. Microorganisms have developed sophisticated enzymatic systems to degrade DBT, primarily for the purpose of acquiring sulfur for growth. These processes, particularly the well-characterized "4S pathway," offer insights into how chlorinated derivatives might be enzymatically modified.

The 4S pathway involves a sequence of enzymatic oxidation and cleavage of carbon-sulfur bonds, leaving the carbon skeleton of the molecule intact. This pathway is of considerable interest for biodesulfurization of fossil fuels. nih.gov The key enzymatic steps typically involve:

Dioxygenation: The process is initiated by a DBT monooxygenase (DBT-MO), which oxidizes the sulfur atom to form dibenzothiophene-5-oxide (DBTO).

Further Oxidation: A second monooxygenase, DBTO monooxygenase, further oxidizes DBTO to dibenzothiophene-5,5-dioxide (DBTO2).

C-S Bond Cleavage: A hydrolase then cleaves one of the C-S bonds in the sulfone, yielding 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS).

Final Desulfurization: Finally, a desulfinase catalyzes the removal of the sulfite (B76179) group to produce 2-hydroxybiphenyl (2-HBP) and releases the sulfur as sulfite.

Various bacterial strains have been identified for their ability to perform these transformations on DBT. These organisms could potentially serve as catalysts for transforming substituted dibenzothiophenes. The enzymes from these microbes react with DBT as part of their metabolic processes. Strains of Gordona, Pseudomonas, and Rhodococcus are frequently cited for their DBT desulfurization capabilities. nih.govsciencepublishinggroup.com For instance, the Gordona strain CYKS1 was found to effectively transform DBT to 2-hydroxybiphenyl via the 4S pathway. nih.gov Similarly, Pseudomonas aeruginosa S25 has been shown to consume DBT and produce 2-hydroxybiphenyl, which can be further metabolized. sciencepublishinggroup.com

The efficiency of these enzymatic reactions is influenced by environmental conditions such as pH and salinity. Studies have shown that the optimal pH for enzymatic degradation of DBT by certain marine bacteria is in the range of 7.5 to 8.5.

The table below summarizes key findings from research on the enzymatic transformation of dibenzothiophene, which serves as a model for its derivatives.

| Microorganism/Enzyme System | Transformation Pathway | Key Products/Intermediates | Reference |

| Gordona strain CYKS1 | 4S Pathway | 2-hydroxybiphenyl (2-HBP) | nih.gov |

| Pseudomonas aeruginosa S25 | 4S Pathway (implicated) | 2-hydroxybiphenyl (2-HBP), 2-methylbiphenyl (B165360) (2-MBP) | sciencepublishinggroup.com |

| Marine Bacteria (e.g., FNS01) | Dioxygenation, meta-cleavage, hydrolysis | DBT Intermediates | |

| Staphylococcus sp. Strain S3/C | Enzymatic Degradation | Oxidized DBT derivatives | researchgate.net |

These biocatalytic systems represent a greener alternative to harsh chemical methods. While the direct application to 2-Chloro-dibenzothiophene requires further investigation, the existing knowledge on DBT provides a strong basis for developing enzymatic routes for its synthesis or modification.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of 2-Chloro-dibenzothiophene and its synthetic intermediates are critical steps to ensure the final product's purity. A variety of techniques can be employed, ranging from classical methods to more advanced separation technologies. The choice of method depends on the chemical properties of the target compound and the nature of the impurities in the reaction mixture.

Extraction Methods: Liquid-liquid extraction is a common technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For dibenzothiophene and its derivatives, specialized extraction systems have been developed. One innovative approach involves the use of deep eutectic solvents (DES). For example, a DES composed of tetra-n-butylammonium chloride, polyethylene (B3416737) glycol, and a metal chloride (like FeCl₃ or ZnCl₂) has been shown to be highly selective for extracting dibenzothiophene from n-octane. google.com This method is advantageous due to its mild operating conditions and the use of inexpensive and environmentally friendly extractants. google.com

Isolation of Reaction Intermediates: Isolating reactive intermediates formed during synthesis can be challenging. General strategies include stopping the reaction after a short period or employing very mild reaction conditions to prevent the intermediate from reacting further. youtube.com

For intermediates that are too unstable to be isolated, trapping experiments are used. This involves introducing a reagent into the reaction mixture that selectively reacts with the intermediate to form a stable, characterizable product. youtube.com For instance, in reactions proposed to proceed via a benzyne (B1209423) intermediate, a diene like furan (B31954) can be added to trap the benzyne through a Diels-Alder reaction, forming a stable adduct. youtube.com

Spectroscopic methods are also indispensable for detecting and characterizing intermediates without their physical isolation. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide evidence for the existence of transient species in the reaction mixture. youtube.com

The table below outlines various techniques applicable to the purification and isolation of dibenzothiophene derivatives and their intermediates.

| Technique | Principle | Application Example | Reference |

| Deep Eutectic Solvent Extraction | Selective partitioning of the target compound into the DES phase. | Extraction of dibenzothiophene from n-octane using a choline (B1196258) chloride-based DES. | google.com |

| Trapping Experiments | Reaction of a highly reactive intermediate with a trapping agent to form a stable, isolable product. | Trapping of a benzyne intermediate with furan to form a Diels-Alder adduct. | youtube.com |

| Reaction Quenching | Stopping a reaction before completion to isolate an intermediate product. | General method for obtaining intermediates that are later converted to the final product. | youtube.com |

| In Situ Consumption | Generating an intermediate that is immediately consumed in a subsequent reaction step within the same pot. | An in situ formed boronate ester of dibenzothiophene is used directly in a Suzuki coupling. | rsc.org |

| Spectroscopic Detection | Identification of intermediates in the reaction mixture using methods like NMR or IR spectroscopy. | Detection of transient species to elucidate reaction mechanisms. | youtube.com |

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2-Chloro-dibenzothiophene. It provides detailed information about the chemical environment of individual atoms, enabling the precise assignment of its stereochemistry and regiochemistry. emerypharma.com

One-dimensional (1D) and two-dimensional (2D) NMR techniques are pivotal in assembling the structural puzzle of 2-Chloro-dibenzothiophene. emerypharma.com The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, offering initial clues about their electronic environment and neighboring protons. emerypharma.com For more complex structures, where signal overlap is common in 1D spectra, 2D NMR experiments become essential. researchgate.net

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling relationships, identifying protons that are two to three bonds apart. sdsu.edu This is crucial for tracing the connectivity within the aromatic rings of 2-Chloro-dibenzothiophene.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on their attached protons.

A hypothetical table of expected NMR data for 2-Chloro-dibenzothiophene is presented below, illustrating the type of information obtained from these experiments.

| Proton ID | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| H-1 | ||||

| H-3 | ||||

| H-4 | ||||

| H-6 | ||||

| H-7 | ||||

| H-8 | ||||

| H-9 |

Note: Actual chemical shifts are dependent on the solvent and experimental conditions. The table serves as a template for the types of correlations that would be observed.

Single Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structure

Beyond the structure of a single molecule, SCXRD reveals how molecules of 2-Chloro-dibenzothiophene are arranged in the crystal lattice, a phenomenon known as molecular packing. tandfonline.comresearchgate.net This packing is governed by various non-covalent intermolecular interactions. In the case of 2-Chloro-dibenzothiophene, interactions such as halogen bonding (involving the chlorine atom) and π-π stacking (between the aromatic rings) are anticipated to play a significant role. nih.gov These interactions influence the material's bulk properties, such as its melting point and solubility. The analysis of these weak interactions is crucial for understanding the supramolecular chemistry of the compound. nih.gov

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Halogen Bond | C-Cl | S | ||

| π-π Stacking | Aromatic Ring | Aromatic Ring | ||

| C-H···π | C-H | Aromatic Ring |

Note: The values in this table are hypothetical and would be determined from the SCXRD data.

Advanced Mass Spectrometry for Reaction Mechanism Interrogation

Advanced mass spectrometry (MS) techniques are powerful for elucidating reaction mechanisms by identifying reaction intermediates and products. purdue.edu For reactions involving 2-Chloro-dibenzothiophene, MS can provide molecular weight information and fragmentation patterns that help to confirm the identity of the species present in a reaction mixture. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. A key feature of 2-Chloro-dibenzothiophene in mass spectrometry is the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a corresponding intensity ratio, providing a clear signature for the presence of a single chlorine atom in the molecule or its fragments. dtic.mil Analysis of the fragmentation of the 2-chlorothiophene (B1346680) molecular cation has been studied to understand its dissociation pathways. nih.govresearchgate.net

| Ion | Calculated m/z | Observed m/z | Relative Abundance (%) |

| [C₁₂H₇³⁵ClS]⁺ | 218.0000 | ~100 | |

| [C₁₂H₇³⁷ClS]⁺ | 219.9971 | ~33 |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes. Observed values would be obtained from an HRMS experiment.

Vibrational Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to probe the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying functional groups and can be used to monitor the progress of reactions involving 2-Chloro-dibenzothiophene. researchgate.net For instance, the C-Cl stretching vibration and the characteristic modes of the dibenzothiophene (B1670422) ring system would be observable. materialsciencejournal.orgiosrjournals.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational frequencies. nih.gov

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | |||

| Aromatic C=C stretch | |||

| C-S stretch | |||

| C-Cl stretch |

Note: This table presents the types of vibrational modes that would be analyzed. The exact frequencies and intensities would be determined experimentally and can be supported by computational predictions.

In-situ Infrared (IR) and Raman Spectroscopy

In-situ Infrared (IR) and Raman spectroscopy are powerful, non-invasive techniques used to probe the vibrational modes of molecules, providing a "fingerprint" that yields information on chemical structure, bonding, and molecular environment. These methods are particularly valuable for monitoring chemical reactions in real-time.

For context, Raman spectroscopy has been employed in the analysis of related compounds. For instance, studies on chlorinated paraffins have identified characteristic Raman peaks associated with the C-Cl bond, with vibrational modes for SHH and SHC conformations appearing in the 610–618 cm⁻¹ and 668–690 cm⁻¹ regions, respectively. nih.gov In other complex chlorinated molecules, such as 2-chloroquinoline-3-carboxaldehyde, Density Functional Theory (DFT) calculations have been used to assign vibrational frequencies, demonstrating a powerful method for complementing experimental data. nih.gov However, without specific studies on 2-Chloro-dibenzothiophene, assignments of its vibrational modes remain theoretical.

Table 1: Anticipated Vibrational Modes for 2-Chloro-dibenzothiophene This table is predictive and based on general knowledge of related functional groups, as specific data for the target compound is not available.

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Expected IR Absorption (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Aromatic Stretch | 3000-3100 | 3000-3100 | Characteristic of the aromatic rings. |

| C=C Aromatic Stretch | 1400-1600 | 1450-1600 | Multiple bands are expected due to the fused ring structure. |

| C-S Stretch | 680-710 | 680-710 | Can be weak. Position influenced by the heterocyclic ring strain. |

| C-Cl Stretch | 600-800 | 600-800 | Strong band in both IR and Raman. Position is sensitive to substitution pattern. |

Electronic Absorption and Fluorescence Spectroscopies for Excited State Dynamics

Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental tools for investigating the electronic transitions and subsequent de-excitation pathways of molecules. These techniques provide insights into the excited state lifetime, quantum yields, and the interplay between singlet and triplet states.

Detailed studies on the excited state dynamics of 2-Chloro-dibenzothiophene are not present in the reviewed literature. However, extensive research on the parent compound, dibenzothiophene (DBT), and its methylated derivatives offers a comparative baseline. scispace.comchemrxiv.org These studies, utilizing femtosecond transient absorption and computational methods, reveal that upon UV excitation, dibenzothiophene derivatives exhibit low fluorescence quantum yields (typically 1.2% to 1.6%) and very high triplet state yields (around 98%). scispace.comchemrxiv.org This indicates that the dominant relaxation pathway for the lowest excited singlet state (S₁) is a highly efficient intersystem crossing (ISC) to the triplet manifold (T₁). scispace.com

For these DBT derivatives, the S₁ state lifetime is very short, on the order of picoseconds (4-13 ps), while the subsequent triplet state lifetime is significantly longer (820-900 ps). scispace.com The introduction of a chlorine atom, a heavy atom, would be expected to further enhance the rate of intersystem crossing due to increased spin-orbit coupling. This "heavy-atom effect" would likely lead to an even lower fluorescence quantum yield and a shorter S₁ lifetime for 2-Chloro-dibenzothiophene compared to the parent DBT. However, without direct experimental evidence, this remains a well-founded hypothesis rather than an established fact.

Table 2: Photophysical Data for Dibenzothiophene (DBT) Derivatives This data is for the parent and methylated derivatives and is provided for comparative purposes, as specific data for 2-Chloro-dibenzothiophene is unavailable.

| Compound | S₁ Lifetime (ps) | Fluorescence Quantum Yield (Φ_f) | Triplet Quantum Yield (Φ_T) | Intersystem Crossing Lifetime (ps) |

|---|---|---|---|---|

| Dibenzothiophene (DBT) | ~4-13 | ~1.2% | ~98% | ~820-900 |

| 4-Methyl-DBT | ~4-13 | ~1.6% | ~98% | ~820-900 |

Data sourced from studies on DBT and its methylated derivatives in various solvents. The ranges reflect solvent-dependent variations. scispace.comchemrxiv.org

Chemical Reactivity and Transformation Pathways of 2 Chloro Dibenzothiophene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In the context of 2-Chloro-dibenzothiophene, these reactions involve the displacement of the chloride ion by a nucleophile. youtube.comyoutube.commasterorganicchemistry.com The generally accepted mechanism for SNAr is an addition-elimination process. researchgate.net

Role of the Chloro Substituent as a Leaving Group

In nucleophilic aromatic substitution reactions, the chloro substituent at the C2 position of the dibenzothiophene (B1670422) ring system serves as a leaving group. youtube.com For a nucleophilic aromatic substitution to occur, a leaving group, typically a halide, is required on the aromatic ring. youtube.commasterorganicchemistry.com The reactivity of the leaving group is influenced by its ability to stabilize the negative charge that develops during the reaction. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net Subsequently, the chloride ion is expelled, and the aromaticity of the ring is restored. youtube.com The efficiency of the chloro group as a leaving group in SNAr reactions is generally lower than that of fluorine but better than bromine and iodine.

Regioselectivity and Stereoselectivity in Substitution Pathways

Regioselectivity in nucleophilic aromatic substitution is dictated by the electronic properties of the substrate. stackexchange.commdpi.com In the case of 2-Chloro-dibenzothiophene, the position of the incoming nucleophile is directed to the carbon atom attached to the chlorine atom. The presence of the sulfur atom in the dibenzothiophene ring system and its electron-donating or -withdrawing nature can influence the electron density at different positions of the aromatic rings, thereby affecting the regioselectivity of the attack. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the most favorable site for nucleophilic attack by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the relative stabilities of the possible Meisenheimer intermediates. researchgate.netmdpi.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. ddugu.ac.inalrasheedcol.edu.iq In the context of nucleophilic aromatic substitution on an achiral substrate like 2-Chloro-dibenzothiophene, the concept of stereoselectivity is not directly applicable as the reaction at the aromatic ring does not typically create a new stereocenter unless the incoming nucleophile is chiral. A stereospecific reaction is one where stereoisomeric starting materials yield stereoisomerically different products. alrasheedcol.edu.iqkhanacademy.org

Cross-Coupling Reactions at the C2 Position

The chlorine atom at the C2 position of 2-Chloro-dibenzothiophene makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are essential for synthesizing complex organic molecules. nih.govyoutube.com 2-Chloro-dibenzothiophene can participate in several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org 2-Chloro-dibenzothiophene can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinyl-dibenzothiophenes. nih.govharvard.eduacs.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org 2-Chloro-dibenzothiophene can be reacted with alkenes in the presence of a palladium catalyst and a base to introduce an alkenyl group at the C2 position. libretexts.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The Sonogashira coupling of 2-Chloro-dibenzothiophene with terminal alkynes, typically catalyzed by a palladium complex and a copper(I) co-catalyst, yields 2-alkynyl-dibenzothiophenes. nih.govorganic-chemistry.orgacs.org Copper-free conditions have also been developed. nih.govacs.org

Stille Reaction: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.orglibretexts.org 2-Chloro-dibenzothiophene can be coupled with various organostannanes in the presence of a palladium catalyst to form a new carbon-carbon bond at the C2 position. thermofisher.comnih.gov This reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | 2-Aryl/vinyl-dibenzothiophene |

| Heck | Alkene | Pd catalyst, Base | 2-Alkenyl-dibenzothiophene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Base | 2-Alkynyl-dibenzothiophene |

| Stille | Organostannane | Pd catalyst | 2-Substituted-dibenzothiophene |

Mechanistic Aspects of Transition Metal-Catalyzed Coupling

The catalytic cycles of these palladium-catalyzed cross-coupling reactions generally proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemistryjournals.net

Oxidative Addition: The cycle begins with the oxidative addition of 2-Chloro-dibenzothiophene to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-chlorine bond, forming a palladium(II) intermediate. libretexts.orgchemistryjournals.netnih.gov This is often the rate-determining step. libretexts.org

Transmetalation: In this step, the organic group from the coupling partner (e.g., the organoboron, organotin, or organocopper acetylide species) is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgchemistryjournals.net

Reductive Elimination: The final step is the reductive elimination of the newly formed product from the palladium(II) complex. This step forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemistryjournals.net

The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of the reaction by influencing the rates of these elementary steps. wiley-vch.de

Electrophilic Aromatic Substitution on the Dibenzothiophene Core

Electrophilic aromatic substitution (SEAr) reactions on the 2-Chloro-dibenzothiophene molecule are directed by the combined electronic effects of the chloro substituent and the sulfur atom within the heterocyclic ring.

Halogenation, Nitration, Sulfonation, and Acylation Reactions

While specific experimental data on the electrophilic aromatic substitution of 2-Chloro-dibenzothiophene is not extensively documented in publicly available literature, the outcomes of these reactions can be predicted based on the reactivity of dibenzothiophene and substituted aromatic compounds. Typical electrophilic substitution reactions include:

Halogenation: The introduction of a second halogen atom (e.g., Br, Cl) onto the ring, typically using a Lewis acid catalyst like FeCl₃ or AlCl₃. chemguide.co.ukyoutube.com

Nitration: The substitution of a hydrogen atom with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Acylation: The attachment of an acyl group (R-C=O), such as an acetyl group, to the aromatic core via a Friedel-Crafts reaction, which employs an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. organic-chemistry.orgkhanacademy.orgyoutube.comyoutube.comyoutube.com

These reactions proceed via the generation of a strong electrophile that is then attacked by the electron-rich aromatic system of the dibenzothiophene core. byjus.comyoutube.com

Directing Effects of the Chloro and Sulfur Moieties

The regioselectivity of electrophilic attack on the 2-Chloro-dibenzothiophene ring is determined by the directing effects of both the sulfur atom and the chlorine atom.

Sulfur Moiety: The sulfur atom in the dibenzothiophene ring acts as an electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions relative to it. In the case of dibenzothiophene, these are positions 2, 3, 7, and 8. The parent dibenzothiophene is known to undergo electrophilic substitution preferentially at the 2-position (which is para to the sulfur atom in one of the benzene (B151609) rings). wikipedia.org

Chloro Substituent: The chlorine atom at the 2-position exerts two opposing effects:

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. libretexts.orgyoutube.comorganicchemistrytutor.com

Resonance Effect (+R): The lone pairs on the chlorine atom can be donated to the aromatic ring, which directs incoming electrophiles to the ortho and para positions relative to the chlorine. libretexts.orgyoutube.comorganicchemistrytutor.com

In 2-Chloro-dibenzothiophene, the sulfur atom activates the ring, while the chloro group deactivates it. However, both are ortho, para-directing. The positions on the dibenzothiophene ring are numbered as shown below. With the chlorine at position 2, the directing effects would be as follows:

The sulfur directs to positions 3, and 8.

The chlorine at position 2 directs to positions 1, 3, and 8 (relative to its own ring system).

The combined effect suggests that electrophilic substitution is most likely to occur at positions 3 and 8, as these positions are activated by both the sulfur and the chlorine atom through resonance. Steric hindrance might influence the ratio of the products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Chloro-dibenzothiophene

| Reagent/Reaction | Predicted Major Product(s) |

| Cl₂/AlCl₃ (Halogenation) | 2,8-Dichloro-dibenzothiophene and 2,3-Dichloro-dibenzothiophene |

| HNO₃/H₂SO₄ (Nitration) | 2-Chloro-8-nitro-dibenzothiophene and 2-Chloro-3-nitro-dibenzothiophene |

| SO₃/H₂SO₄ (Sulfonation) | 2-Chloro-dibenzothiophene-8-sulfonic acid and 2-Chloro-dibenzothiophene-3-sulfonic acid |

| CH₃COCl/AlCl₃ (Acylation) | 8-Acetyl-2-chloro-dibenzothiophene and 3-Acetyl-2-chloro-dibenzothiophene |

Oxidation and Reduction Chemistry of the Dibenzothiophene Sulfur

The sulfur atom in 2-Chloro-dibenzothiophene is susceptible to both oxidation and reduction reactions, which are key transformation pathways for this class of compounds.

Sulfoxide (B87167) and Sulfone Formation

The sulfur atom in the dibenzothiophene core can be readily oxidized to form the corresponding sulfoxide and sulfone. This is a common reaction for thioethers and thiophenic compounds. wikipedia.org The oxidation state of the sulfur determines the electronic properties of the ring system; oxidation to the sulfoxide or sulfone withdraws electron density from the aromatic rings, making them less reactive towards electrophilic substitution. wikipedia.org

Dibenzothiophene-S-oxides: Partial oxidation, often with reagents like hydrogen peroxide under controlled conditions, can yield the 2-Chloro-dibenzothiophene-5-oxide.

Dibenzothiophene-S,S-dioxides: Stronger oxidizing conditions or an excess of the oxidizing agent leads to the formation of the 2-Chloro-dibenzothiophene-5,5-dioxide. fishersci.com

The oxidation of dibenzothiophene itself to dibenzothiophene sulfone is a key step in certain desulfurization processes. acs.org It is expected that 2-Chloro-dibenzothiophene would undergo similar transformations.

Desulfurization Processes

The removal of sulfur from dibenzothiophene and its derivatives is a critical process in the petroleum industry to produce cleaner fuels. The presence of a chlorine atom can influence the efficiency of these processes.

Biodesulfurization (BDS): This process utilizes microorganisms that can selectively cleave carbon-sulfur bonds. mdpi.com Many bacteria, such as Rhodococcus and Gordona species, employ the "4S" pathway to convert dibenzothiophene to 2-hydroxybiphenyl (2-HBP) and inorganic sulfite (B76179). nih.govnih.govnih.gov The pathway involves the sequential oxidation of the sulfur atom to sulfoxide and then sulfone, followed by C-S bond cleavage. nih.gov While specific studies on the biodesulfurization of 2-Chloro-dibenzothiophene are not prevalent, bacteria have been shown to degrade other organic sulfur compounds. nih.gov The presence of the chloro group may affect the enzymatic activity and the rate of degradation.

Hydrodesulfurization (HDS): This is the conventional industrial method for sulfur removal, involving high temperatures, high pressure, and a catalyst (typically Co-Mo or Ni-Mo on an alumina (B75360) support). rsc.org The HDS of dibenzothiophene can proceed through two main pathways: direct desulfurization (DDS), which involves hydrogenolysis of the C-S bonds, or a hydrogenation (HYD) pathway where one of the aromatic rings is first saturated before C-S bond cleavage. rsc.org The presence of substituents can affect the reaction rate, with some alkylated dibenzothiophenes being particularly resistant to HDS. The chloro-substituent on the 2-Chloro-dibenzothiophene would likely influence its adsorption on the catalyst surface and the subsequent reaction kinetics.

Photocatalytic Desulfurization: This emerging technology uses semiconductor photocatalysts (like TiO₂ or Fe₂O₃-CeO₂) and light to generate highly reactive species that oxidize the sulfur atom in dibenzothiophenes to sulfoxides and sulfones. ekb.eg These oxidized products are more polar and can be more easily separated. ekb.eg The process often uses an oxidizing agent like H₂O₂ and can be performed under mild conditions. ekb.egresearchgate.net This method has shown high efficiency for the removal of dibenzothiophene from model fuels, and it is anticipated to be applicable to its chlorinated derivatives. anu.edu.au

Table 2: Overview of Desulfurization Processes for Dibenzothiophene and its Derivatives

| Desulfurization Method | Typical Conditions | Key Intermediates/Products |

| Biodesulfurization (BDS) | Microorganisms (e.g., Rhodococcus), aerobic, aqueous-organic biphasic system | Dibenzothiophene sulfoxide, Dibenzothiophene sulfone, 2-Hydroxybiphenyl |

| Hydrodesulfurization (HDS) | High Temperature (300-400°C), High H₂ Pressure, Co-Mo or Ni-Mo catalyst | Biphenyl (B1667301), Cyclohexylbenzene |

| Photocatalytic Desulfurization | Photocatalyst (e.g., TiO₂), UV/Visible light, Oxidizing agent (e.g., H₂O₂) | Dibenzothiophene sulfoxide, Dibenzothiophene sulfone |

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the dibenzothiophene core are less common than substitution or sulfur-centered reactions but can occur under specific conditions.

Ring-Opening Reactions: The cleavage of the thiophene (B33073) ring in dibenzothiophene derivatives can be achieved using strong reducing agents or transition metal complexes. For example, reduction with lithium can lead to the scission of one of the C-S bonds. wikipedia.org Reactions with platinum complexes have been shown to induce C-S bond cleavage and ring-opening in methyl-substituted dibenzothiophenes. acs.org Such reactions are of fundamental interest in understanding the mechanisms of desulfurization.

Rearrangement Reactions: Skeletal rearrangements of the dibenzothiophene framework are not commonly reported. However, rearrangement reactions are known for many organic structures, often catalyzed by acid or heat, and proceed through carbocationic intermediates. berhamporegirlscollege.ac.inwiley-vch.de It is conceivable that under harsh conditions, 2-Chloro-dibenzothiophene could undergo rearrangements, but these pathways are not well-documented.

Radical Reactions Involving 2-Chloro-dibenzothiophene

The study of radical reactions involving 2-chloro-dibenzothiophene is an area with limited specific research. However, by examining the reactivity of related compounds, such as dibenzothiophene and chlorinated aromatic compounds, we can infer potential transformation pathways. Radical reactions are typically initiated by energy input in the form of heat or light (photolysis) or through interaction with high-energy radiation (radiolysis), leading to the formation of highly reactive radical species. rsc.org

Inferred Radical Generation from 2-Chloro-dibenzothiophene

| Bond Type | General BDE (kJ/mol) in Aromatic Systems | Potential Radical Products |

| C-Cl | ~397 | 2-Dibenzothienyl radical + Chlorine radical |

| C-H | ~465 rsc.org | 2-Chloro-dibenzothiophenyl radical + Hydrogen radical |

Note: The BDE values are approximate and can vary based on the specific molecular environment.

Given that the C-Cl bond is generally weaker than the aromatic C-H bond, it is plausible that under photolytic or radiolytic conditions, the primary initiation step would be the homolytic cleavage of the C-Cl bond to form a 2-dibenzothienyl radical and a chlorine radical. rsc.org

Studies on the photolysis of chlorobenzene, a related chlorinated aromatic compound, have shown that UV irradiation can lead to the cleavage of the C-Cl bond. nih.gov This process can result in the formation of a phenyl radical and a chlorine atom. By analogy, the photolysis of 2-chloro-dibenzothiophene would be expected to generate a 2-dibenzothienyl radical.

Once formed, these radical species can participate in a variety of propagation and termination steps, leading to a range of products. For instance, the 2-dibenzothienyl radical could abstract a hydrogen atom from a solvent molecule to form dibenzothiophene. Alternatively, it could react with other radical species or molecules present in the reaction mixture.

Another potential, though less likely, pathway could involve the radical-induced desulfurization of the dibenzothiophene ring system. While many desulfurization processes are metal-mediated, radical mechanisms could theoretically lead to the cleavage of the carbon-sulfur (C-S) bonds. acs.orgmdpi.com However, this would likely require more forcing conditions compared to C-Cl bond scission. Research on the oxidative desulfurization of dibenzothiophene has demonstrated that the sulfur atom can be oxidized, which can facilitate subsequent C-S bond cleavage. rsc.orgnih.govanu.edu.au While not strictly a radical-initiated process on the parent molecule, the intermediates in such oxidation reactions could potentially undergo radical transformations.

The radiolysis of polychlorinated biphenyls (PCBs), which are structurally similar to chlorinated dibenzothiophenes, has been shown to proceed via dechlorination through electron capture, a process that involves radical anions. osti.gov This suggests that under radiolytic conditions, 2-chloro-dibenzothiophene could undergo similar dechlorination reactions.

It is important to reiterate that in the absence of specific experimental studies on the radical reactions of 2-chloro-dibenzothiophene, these proposed pathways are based on established principles of radical chemistry and analogies with related compounds. Further research is necessary to elucidate the precise mechanisms and products of radical-induced transformations of 2-chloro-dibenzothiophene.

Computational and Theoretical Investigations of 2 Chloro Dibenzothiophene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-chloro-dibenzothiophene. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like 2-chloro-dibenzothiophene. DFT methods are used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting a molecule's reactivity. masterorganicchemistry.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. masterorganicchemistry.com The HOMO-LUMO energy gap is a significant parameter that helps in assessing the chemical stability and reactivity of a molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of a Related Chlorinated Thiophene (B33073) Derivative

| Property | Value |

| HOMO Energy | Data not available for 2-Chloro-dibenzothiophene |

| LUMO Energy | Data not available for 2-Chloro-dibenzothiophene |

| HOMO-LUMO Gap | Data not available for 2-Chloro-dibenzothiophene |

| No specific data for 2-Chloro-dibenzothiophene was found in the search results. This table is for illustrative purposes. |

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to further quantify the reactivity of 2-chloro-dibenzothiophene. utm.my

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. nih.gov

For molecules like 2-chloro-dibenzothiophene, ab initio calculations can be employed to obtain precise geometries, vibrational frequencies, and electronic properties. nih.govarxiv.org While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational approaches and for situations where high accuracy is paramount. For instance, ab initio calculations have been successfully used to investigate the electronic and optical properties of various 2D heterostructures, demonstrating their predictive power. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to unravel the intricate details of chemical reaction mechanisms involving 2-chloro-dibenzothiophene. These studies can map out the potential energy surface of a reaction, identifying key intermediates and transition states. researchgate.net

The elucidation of a reaction mechanism often involves locating the transition state (TS), which is the highest point on the minimum energy path between reactants and products. Computational methods allow for the systematic search for transition state structures and the calculation of their energies. rsc.org The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate.

For reactions involving substituted dibenzothiophenes, such as hydrodesulfurization, computational studies have been instrumental in understanding the reaction pathways. acs.orgacs.org These studies often involve the calculation of the complete energy profile, which provides a comprehensive view of the energetic landscape of the reaction.

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction of a Dibenzothiophene (B1670422) Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

| Products | Data not available |

| No specific data for 2-Chloro-dibenzothiophene was found in the search results. This table is for illustrative purposes. |

The surrounding solvent can significantly influence the course and rate of a chemical reaction. Computational models can account for the presence of a solvent either implicitly, by treating it as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.govresearchgate.netresearchgate.netnih.gov

For a molecule like 2-chloro-dibenzothiophene, the polarity of the solvent could affect the stability of charged or polar intermediates and transition states, thereby altering the reaction mechanism and kinetics. nih.govresearchgate.net For example, computational studies on porous organic cages have demonstrated how solvent stabilization energies can be calculated and correlated with experimental observations. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation.

For 2-chloro-dibenzothiophene, theoretical calculations can provide valuable information about its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. DFT calculations, for instance, can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. nih.gov A study on 3-chloro-1,2-benzisothiazole (B19369) demonstrated the excellent agreement that can be achieved between DFT-calculated and experimentally observed vibrational spectra. nih.gov

Similarly, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths. researchgate.net These theoretical spectra can aid in the interpretation and assignment of experimental spectroscopic data.

Table 3: Illustrative Predicted Spectroscopic Data for an Analogous Chlorinated Heterocycle

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Experimental Wavenumber/Wavelength |

| FT-IR | Data not available for 2-Chloro-dibenzothiophene | Data not available |

| FT-Raman | Data not available for 2-Chloro-dibenzothiophene | Data not available |

| UV-Vis | Data not available for 2-Chloro-dibenzothiophene | Data not available |

| No specific data for 2-Chloro-dibenzothiophene was found in the search results. This table is for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Analysis and Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. While specific MD studies focusing solely on the conformational analysis of 2-Chloro-dibenzothiophene are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on related dibenzothiophene derivatives and other complex organic molecules. nih.govnih.gov

MD simulations treat atoms as point masses and use classical mechanics to calculate their trajectories based on a predefined force field. This allows for the exploration of the potential energy surface of a molecule, revealing its preferred conformations and the energy barriers between them. For a semi-rigid molecule like 2-Chloro-dibenzothiophene, MD simulations can elucidate the subtle conformational changes, such as slight puckering of the thiophene ring or torsional rotations, that can influence its electronic properties and intermolecular interactions.

In the context of supramolecular chemistry, MD simulations can provide invaluable insights into how 2-Chloro-dibenzothiophene molecules interact with each other and with other molecules to form larger assemblies. These simulations can model the formation of dimers, clusters, and even crystal lattices, driven by non-covalent interactions. By analyzing the trajectories and interaction energies from MD simulations, researchers can understand the preferred orientations and packing motifs of 2-Chloro-dibenzothiophene in condensed phases. This information is crucial for predicting crystal structures and understanding the material properties of this compound.

Studies on the excited state dynamics of dibenzothiophene derivatives have utilized computational methods to understand their relaxation mechanisms. acs.orgacs.org For instance, density functional theory (DFT) calculations have been employed to optimize the ground (S0) and first excited singlet (S1) states of dibenzothiophene and its methylated analogues. acs.org These studies have identified nearly planar structures in the S1 state with significant ππ* character. acs.org While not MD simulations for conformational analysis, these computational approaches highlight how theoretical investigations can unravel the structural and electronic properties of dibenzothiophene derivatives.

The general workflow for a molecular dynamics study on 2-Chloro-dibenzothiophene would involve:

System Setup: Defining the initial coordinates of the 2-Chloro-dibenzothiophene molecules in a simulation box, often with a solvent.

Force Field Selection: Choosing an appropriate force field that accurately describes the interatomic and intermolecular forces for a chlorinated, sulfur-containing aromatic compound.

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium.

Production Run: Continuing the simulation to collect data on the trajectories of all atoms.

Analysis: Analyzing the collected data to determine conformational preferences, interaction energies, and structural arrangements.

Although specific data tables from MD simulations of 2-Chloro-dibenzothiophene are not available, the table below illustrates the type of data that could be generated from such a study on a related system.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of a Dibenzothiophene Derivative

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C1-C2-C3-C4 | 178.5 | 2.5 |

| C4a-C-S-C5a | 0.5 | 1.0 |

| C-S-C5a-C6 | -179.0 | 2.0 |

This table is for illustrative purposes and does not represent actual experimental or computational data for 2-Chloro-dibenzothiophene.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

The chlorine substituent on the dibenzothiophene framework introduces the possibility of specific and influential non-covalent interactions, particularly halogen bonding. Furthermore, the polycyclic aromatic and sulfur-containing nature of the molecule gives rise to a variety of other non-covalent forces that dictate its supramolecular chemistry.

Analysis of Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. researchgate.net In 2-Chloro-dibenzothiophene, the chlorine atom covalently bonded to the aromatic ring can act as a halogen bond donor. The strength and geometry of these bonds are tunable and can be significantly influenced by the electronic environment. researchgate.net

Theoretical studies on halogen bonding in chloro-aromatic compounds have demonstrated that these interactions can be comparable in strength to hydrogen bonds. mdpi.comnih.gov The interaction energy is influenced by the nature of the halogen and the electron-withdrawing or -donating character of the substituents on the aromatic ring. researchgate.net In the case of 2-Chloro-dibenzothiophene, the electron-rich π-system of an adjacent molecule or the lone pairs of the sulfur atom could act as halogen bond acceptors.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in characterizing halogen bonds. nih.govrug.nl These calculations can determine the interaction energies, geometries, and electronic features of halogen-bonded complexes. For instance, studies on complexes of halogenated molecules with aromatic rings like furan (B31954), thiophene, and selenophene (B38918) have shown that the interaction with the π-bonds is often stronger than with the in-plane lone pairs of the heteroatom. nih.gov The strength of this interaction typically follows the trend Cl < Br < I. nih.gov

An energy decomposition analysis of halogen bonds reveals that they are typically a combination of electrostatic, dispersion, and orbital interactions, with no single component being solely dominant. nih.gov

Table 2: Typical Interaction Energies for Halogen Bonds in Chloro-Aromatic Systems

| Interacting System | Interaction Energy (kJ/mol) | Reference |

| C6H6···ClF | -37.18 | mdpi.comnih.gov |

| C6H6···BrCl | -27.80 | mdpi.comnih.gov |

This table presents data for benzene (B151609) complexes to illustrate the magnitude of these interactions.

Other Non-Covalent Interactions

Beyond halogen bonding, the structure of 2-Chloro-dibenzothiophene facilitates several other important non-covalent interactions:

π-Stacking: As a polycyclic aromatic hydrocarbon, π-stacking interactions are expected to be a dominant force in the self-assembly of 2-Chloro-dibenzothiophene. uva.es These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. The geometry of π-stacking can vary, including parallel-displaced and T-shaped arrangements, and is largely driven by a balance between dispersion forces and Pauli repulsion. uva.es Symmetry-adapted perturbation theory (SAPT) analysis of similar systems, like the 2-naphthalenethiol (B184263) dimer, has shown that dispersion forces can account for a significant portion of the total attractive interactions. uva.es

Sulfur-π Interactions: The sulfur atom in the thiophene ring can participate in non-covalent interactions with π-systems. nih.govsoton.ac.uk Studies using molecular balances have shown that a thioether sulfur atom can interact favorably with a range of π-systems, from electron-rich alkenes to electron-deficient heteroarenes. nih.govsoton.ac.uk In many cases, these sulfur-π interactions are found to be stronger than the corresponding oxygen-π interactions. soton.ac.uk

van der Waals Forces: General van der Waals forces, arising from temporary fluctuations in electron density, are ubiquitous and play a crucial role in the close packing of molecules in the solid state. nih.gov

The interplay of these various non-covalent interactions—halogen bonding, π-stacking, sulfur-π, and CH-π interactions—governs the molecular recognition and self-assembly processes of 2-Chloro-dibenzothiophene, ultimately determining its bulk properties.

Advanced Applications and Materials Science Aspects of 2 Chloro Dibenzothiophene and Its Derivatives

Precursors in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Derivatives of dibenzothiophene (B1670422) are instrumental in the advancement of Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. The DBT moiety's high triplet energy and potential for balanced charge transport make it an attractive component for designing materials that enhance device efficiency and longevity. rsc.orgacs.org The chlorine substituent in 2-chloro-dibenzothiophene can act as a reactive site for further molecular elaboration, allowing for the synthesis of complex structures tailored for specific electronic roles within a device. For instance, it can be a precursor for materials like 2-Chloro-4, 6-Bis (dibenzo[b, d]thiophen-4-yl) -1, 3, 5-Triazine, a chemical utilized in OLED technology. made-in-china.com

Charge Transport Properties and Energy Levels

The performance of organic electronic devices is fundamentally governed by the charge transport properties and energy levels of the constituent materials. Dibenzothiophene-based materials are engineered to facilitate either hole transport, electron transport, or bipolar transport, where both charge carriers are mobile.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters. Low-lying HOMO levels contribute to the environmental stability of the material. rsc.org Theoretical studies on thieno[2,3-b]benzothiophene derivatives, which share structural similarities with DBT, show that modifications to the molecular structure can systematically tune these energy levels. rsc.org For example, a dibenzothiophene dioxide-based homopolysiloxane, PDBTSi, was found to have a high triplet energy level of 2.95 eV. nih.gov A related copolysiloxane, PCzSi-alt-PDBTSi, exhibited an even higher triplet energy of 3.05 eV. nih.gov

Charge mobility is another key metric. Dibenzothiophene-based polysiloxanes have shown promising, balanced charge transport capabilities. PDBTSi demonstrated an electron mobility of 1.02×10⁻⁴ cm² V⁻¹ s⁻¹ and a hole mobility of 8.76×10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov In contrast, the alternating copolymer PCzSi-alt-PDBTSi showed an electron mobility of 4.65×10⁻⁵ cm² V⁻¹ s⁻¹ and a hole mobility of 1.17×10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov These results highlight the feasibility of achieving high and balanced mobilities through strategic molecular design.

Table 1: Charge Transport Properties of Selected Dibenzothiophene-Based Materials

| Material | Electron Mobility (cm² V⁻¹ s⁻¹) | Hole Mobility (cm² V⁻¹ s⁻¹) | Triplet Energy (eV) |

|---|---|---|---|

| PDBTSi | 1.02 × 10⁻⁴ | 8.76 × 10⁻⁵ | 2.95 |

| PCzSi-alt-PDBTSi | 4.65 × 10⁻⁵ | 1.17 × 10⁻⁴ | 3.05 |

| Compound 2 (TBT derivative) | 0.013 | 0.012 | N/A |

| Compound 4 (TBT derivative) | N/A | 0.17 | N/A |

This table is generated based on data from multiple sources for illustrative purposes. rsc.orgnih.gov

Phosphorescent Emitters and Host Materials

In phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency, the choice of host material is critical. The host must have a triplet energy higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer. iupac.orgrsc.org Dibenzothiophene derivatives are excellent candidates for host materials due to their inherently high triplet energies. rsc.orgresearchgate.net

Researchers have synthesized various DBT derivatives as high triplet energy host materials for deep-blue PHOLEDs. rsc.orgresearchgate.net By incorporating both hole-transporting units (like carbazole) and electron-transporting units (like phosphine (B1218219) oxide) into a DBT-based molecule, materials with balanced charge injection and transport can be created. rsc.org This balanced transport leads to high quantum efficiency and low driving voltages. rsc.org Devices using such DBT-based hosts have achieved impressive external quantum efficiencies, with one study reporting a high of 20.2% for a deep-blue PHOLED. rsc.org

The design of the host material can also influence device performance in white PHOLEDs. A meta-linked DBT-based host material, m-TPDBT, was found to have atypical bipolar transporting properties and performed well as a host for iridium(III)bis(2-phenylpyridinato-N,C2')acetylacetonate (Ir(ppy)3) based PHOLEDs. acs.org When used in a white PHOLED, this host material enabled a maximum power efficiency of 41.0 lm W⁻¹. acs.org

Components in Functional Polymers and Copolymers

The incorporation of the 2-chloro-dibenzothiophene moiety into polymer backbones allows for the creation of functional polymers with tailored optoelectronic properties. These polymers are central to the development of flexible and solution-processable organic electronics. The rigid DBT unit imparts desirable thermal stability and influences the polymer's conformation and packing in the solid state, which in turn affects charge transport and light absorption characteristics. nih.govresearchgate.net

Optoelectronic Polymers and Organic Semiconductors

Dibenzothiophene-based conjugated polymers are actively researched for applications in organic field-effect transistors (OFETs) and polymer solar cells (PSCs). researchgate.netresearchgate.net In these polymers, the DBT unit often serves as an electron-donating block that is copolymerized with an electron-accepting unit to form a donor-acceptor (D-A) architecture. This design strategy allows for the tuning of the polymer's band gap and energy levels. researchgate.net